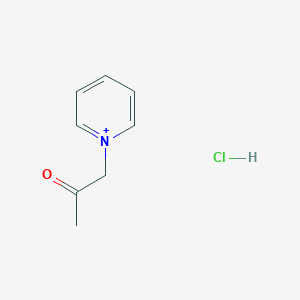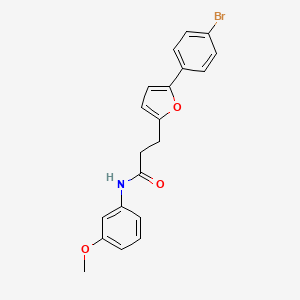
3-(5-(4-Bromophenyl)-2-furyl)-N-(3-methoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-(4-Bromophenyl)-2-furyl)-N-(3-methoxyphenyl)propanamide is an organic compound that features a complex structure with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-Bromophenyl)-2-furyl)-N-(3-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furyl Ring: The initial step involves the synthesis of the 2-furyl ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Bromination: The 4-bromophenyl group is introduced via electrophilic aromatic substitution using bromine or a brominating agent.
Amide Formation: The final step involves the coupling of the brominated furyl compound with 3-methoxyphenylamine to form the propanamide linkage. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-(4-Bromophenyl)-2-furyl)-N-(3-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
3-(5-(4-Bromophenyl)-2-furyl)-N-(3-methoxyphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 3-(5-(4-Bromophenyl)-2-furyl)-N-(3-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(5-(4-Chlorophenyl)-2-furyl)-N-(3-methoxyphenyl)propanamide
- 3-(5-(4-Fluorophenyl)-2-furyl)-N-(3-methoxyphenyl)propanamide
- 3-(5-(4-Methylphenyl)-2-furyl)-N-(3-methoxyphenyl)propanamide
Uniqueness
3-(5-(4-Bromophenyl)-2-furyl)-N-(3-methoxyphenyl)propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, affecting the compound’s interaction with molecular targets and its overall pharmacokinetic properties.
Propriétés
Numéro CAS |
853330-85-5 |
|---|---|
Formule moléculaire |
C20H18BrNO3 |
Poids moléculaire |
400.3 g/mol |
Nom IUPAC |
3-[5-(4-bromophenyl)furan-2-yl]-N-(3-methoxyphenyl)propanamide |
InChI |
InChI=1S/C20H18BrNO3/c1-24-18-4-2-3-16(13-18)22-20(23)12-10-17-9-11-19(25-17)14-5-7-15(21)8-6-14/h2-9,11,13H,10,12H2,1H3,(H,22,23) |
Clé InChI |
BAYBPBNWMADXQE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


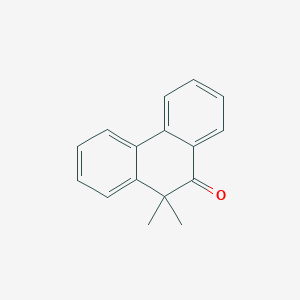


![2-Chloro-3-[(3,4-dichlorophenyl)amino]naphthalene-1,4-dione](/img/structure/B11949608.png)
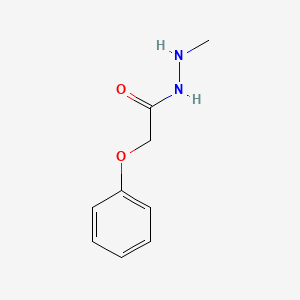


![Benzyl 3-phenyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoate](/img/structure/B11949644.png)
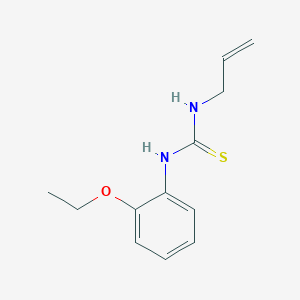
![Methyl 2-[3-(phenylmethoxycarbonylamino)propanoylamino]acetate](/img/structure/B11949657.png)
![Methyl 3-[(2,2-dimethylpropanoyl)amino]benzoate](/img/structure/B11949660.png)

